molecular formula C15H34OSi B12619645 (2-Methoxyundecyl)(trimethyl)silane CAS No. 920753-75-9

(2-Methoxyundecyl)(trimethyl)silane

Cat. No.: B12619645
CAS No.: 920753-75-9
M. Wt: 258.51 g/mol
InChI Key: SKKUASLCBIKSLA-UHFFFAOYSA-N
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Description

(2-Methoxyundecyl)(trimethyl)silane is an organosilicon compound with the molecular formula C14H32OSi. It is a trialkylsilane derivative, characterized by the presence of a methoxy group attached to an undecyl chain, and a trimethylsilyl group. This compound is used in various chemical applications due to its unique properties, including its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyundecyl)(trimethyl)silane typically involves the reaction of an appropriate alkyl halide with a trimethylsilyl reagent. One common method is the hydrosilylation of an alkene with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyundecyl)(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various silanes, aldehydes, acids, and substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-Methoxyundecyl)(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-Methoxyundecyl)(trimethyl)silane involves its ability to donate hydride ions or act as a radical initiator. The trimethylsilyl group stabilizes reactive intermediates through hyperconjugation, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyundecyl)(trimethyl)silane is unique due to its combination of a long alkyl chain and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both hydrophobicity and reactivity .

Properties

CAS No.

920753-75-9

Molecular Formula

C15H34OSi

Molecular Weight

258.51 g/mol

IUPAC Name

2-methoxyundecyl(trimethyl)silane

InChI

InChI=1S/C15H34OSi/c1-6-7-8-9-10-11-12-13-15(16-2)14-17(3,4)5/h15H,6-14H2,1-5H3

InChI Key

SKKUASLCBIKSLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C[Si](C)(C)C)OC

Origin of Product

United States

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